molecular formula C7H15NO3 B14447797 Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester CAS No. 78999-66-3

Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester

Cat. No.: B14447797
CAS No.: 78999-66-3
M. Wt: 161.20 g/mol
InChI Key: PCHIPIMWCMTXDK-UHFFFAOYSA-N
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Description

Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester is a chemical compound with the molecular formula C6H13NO3. It is known for its unique structure, which includes a carbamate group and an ether linkage. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester typically involves the reaction of 1-methoxy-2-methylpropanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process can be summarized as follows:

    Reactants: 1-methoxy-2-methylpropanol and methyl isocyanate.

    Conditions: The reaction is usually conducted at room temperature with a suitable solvent such as dichloromethane.

    Catalysts: A catalyst such as triethylamine may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the product is continuously removed and purified using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.

    Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the ester group under mild conditions.

Major Products

The major products formed from these reactions include carbamic acid derivatives, alcohols, and various substituted esters.

Scientific Research Applications

Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug candidate or a prodrug.

    Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and functional properties.

Mechanism of Action

The mechanism of action of carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by forming stable carbamate adducts.

    Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (1-methoxy-2-methylpropyl)-, ethyl ester
  • Carbamic acid, (1-methoxy-2-methylpropyl)-, propyl ester
  • Carbamic acid, (1-methoxy-2-methylpropyl)-, butyl ester

Uniqueness

Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester is unique due to its specific ester group and ether linkage, which confer distinct reactivity and functional properties compared to other carbamate esters

Properties

CAS No.

78999-66-3

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl N-(1-methoxy-2-methylpropyl)carbamate

InChI

InChI=1S/C7H15NO3/c1-5(2)6(10-3)8-7(9)11-4/h5-6H,1-4H3,(H,8,9)

InChI Key

PCHIPIMWCMTXDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(NC(=O)OC)OC

Origin of Product

United States

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